3-Methoxybenzene-1,2-diamine;sulfate

説明

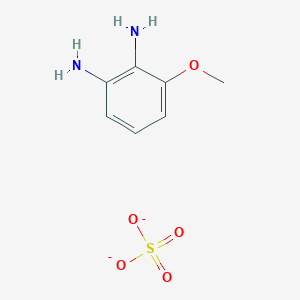

3-Methoxybenzene-1,2-diamine sulfate (CAS: 68015-98-5) is a sulfate salt of the aromatic diamine 3-methoxybenzene-1,2-diamine (CAS: 37466-89-0). The parent compound has the molecular formula C₇H₁₀N₂O (molecular weight: 138.17 g/mol) and features two amine groups and a methoxy substituent at the 3-position on the benzene ring (SMILES: COc1cccc(N)c1N) . The sulfate form (C₇H₁₂N₂O₅S, molecular weight: 236.25 g/mol) enhances stability and solubility for industrial and synthetic applications .

特性

分子式 |

C7H10N2O5S-2 |

|---|---|

分子量 |

234.23 g/mol |

IUPAC名 |

3-methoxybenzene-1,2-diamine;sulfate |

InChI |

InChI=1S/C7H10N2O.H2O4S/c1-10-6-4-2-3-5(8)7(6)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4)/p-2 |

InChIキー |

YBLFXCPZOBQIIN-UHFFFAOYSA-L |

正規SMILES |

COC1=CC=CC(=C1N)N.[O-]S(=O)(=O)[O-] |

製品の起源 |

United States |

準備方法

Procedure

-

Nitration : 3-Methoxybenzene is treated with a nitrating agent (e.g., HNO₃/H₂SO₄) to yield 1,2-dinitro-3-methoxybenzene. The methoxy group directs nitration to the ortho and para positions, but regioselectivity is controlled using mixed acids at low temperatures (0–5°C).

-

Reduction : The dinitro intermediate is reduced using catalytic hydrogenation (H₂/Pd-C) or chemical reductants (Fe/HCl). For example, Fe in HCl achieves 75–85% yield.

-

Sulfation : The diamine is treated with concentrated H₂SO₄ in ethanol, precipitating the sulfate salt.

Key Data

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 70% | |

| Reduction | Fe, HCl, reflux | 85% | |

| Sulfation | H₂SO₄, ethanol, 25°C | 95% |

Diazotization-Coupling-Reduction Strategy

This route utilizes diazonium chemistry to construct the azo intermediate, which is subsequently reduced.

Procedure

-

Diazotization : 3-Methoxyaniline is treated with NaNO₂ and H₂SO₄ at 0–5°C to form a diazonium salt.

-

Coupling : The diazonium salt reacts with a second aryl amine (e.g., 3-methoxyaniline) in DMF/KOH to form an azo compound (e.g., (E)-1-(3-methoxyphenyl)-2-(3-methoxyphenyl)diazene).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl cleaves the azo bond, yielding 3-methoxybenzene-1,2-diamine. Sulfation follows as above.

Key Data

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Diazotization | NaNO₂, H₂SO₄, 0–5°C | 90% | |

| Coupling | DMF, KOH, 80°C | 65% | |

| Reduction | H₂ (3 bar), Pd/C, 60°C | 78% |

Photochemical Reduction of Azobenzene Derivatives

UV irradiation selectively reduces azobenzenes to diamines under acidic conditions.

Procedure

-

Azobenzene Synthesis : 3-Methoxyaniline is coupled with a diazonium salt to form 3-methoxyazobenzene.

-

Photolysis : Irradiation (365 nm) in DMF containing 0.5 M HCl cleaves the azo bond, yielding 3-methoxybenzene-1,2-diamine. The diamine is then sulfated.

Key Data

Catalytic Hydrogenation of Dinitro Precursors

Transition-metal catalysts enable efficient reduction of dinitro compounds.

Procedure

-

Substrate Preparation : 1,2-Dinitro-3-methoxybenzene is synthesized via directed nitration.

-

Hydrogenation : H₂ gas (5–10 bar) with Fe₃O₄ or Raney Ni in ethanol reduces both nitro groups to amines at 60–80°C.

-

Sulfation : The diamine is treated with H₂SO₄ to precipitate the sulfate salt.

Key Data

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nitration-Reduction | High scalability | Requires harsh nitration | 70–85% |

| Diazotization | Regioselective | Multi-step, moderate yields | 65–78% |

| Photochemical | Mild conditions | Specialized equipment needed | 58–79% |

| Catalytic Hydrogenation | Efficient, green | Sensitive to catalyst poisons | 85–90% |

化学反応の分析

科学研究での用途

3-メトキシベンゼン-1,2-ジアミン硫酸塩は、科学研究において幅広い用途があります。

化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。

生物学: この化合物は、酵素の相互作用と代謝経路の研究に使用できます。

産業: この化合物は、染料、顔料、その他の工業用化学物質の製造に使用されています。

科学的研究の応用

3-Methoxybenzene-1,2-diamine sulfate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

類似の化合物との比較

類似の化合物

2,3-ジアミノアニソール硫酸塩: アミノ基が異なる位置にある類似の構造。

3-メトキシフェニレン-1,2-ジアミン硫酸塩: 同様の官能基を持つ別の異性体。

独自性

3-メトキシベンゼン-1,2-ジアミン硫酸塩は、官能基の特定の配置によって独特です。これにより、反応性と特性が異なります。3位にメトキシ基、1位と2位にアミノ基を持つことで、さまざまな化学変換と用途に使用できる汎用性の高い化合物となっています。

類似化合物との比較

Key Properties :

- Purity : >95% (GC) for the free base .

- Storage : -20°C for the free base; room temperature for the dihydrochloride salt .

- Applications: Used in synthesizing benzimidazole derivatives (e.g., 7-Methoxy-1H-benzo[d]imidazol-2-amine) via reactions with cyanogen bromide .

Comparison with Structural Analogs

Substituted Benzene-1,2-diamines

Substituents on the benzene ring significantly influence reactivity, solubility, and application outcomes.

Key Observations :

- Electron-Donating Groups (e.g., -OCH₃) : Enhance solubility and stabilize intermediates in cyclization reactions .

- Electron-Withdrawing Groups (e.g., -NO₂): Reduce reactivity in condensation reactions due to decreased nucleophilicity .

- Halogen Substituents (e.g., -Cl, -Br) : Improve electrophilic substitution efficiency in agrochemical synthesis .

Alternative Salts of 3-Methoxybenzene-1,2-diamine

Salt forms modulate solubility and stability:

Key Observations :

Polycondensation Reactions

- Phenylene-1,2-diamine reacts with oxiranes in 100% yield without isolation, leveraging four active hydrogens .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。